molecular formula C12H14N4O2 B11667920 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide

Cat. No.: B11667920
M. Wt: 246.27 g/mol
InChI Key: QGELQWHQOZQAPI-NTUHNPAUSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is a complex organic compound that features a pyrazole ring and a furan ring connected through an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide typically involves the condensation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide with furan-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazide linkage, potentially converting it to a hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and are carried out under anhydrous conditions.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly due to its ability to interact with biological targets.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide exerts its effects is largely dependent on its interaction with molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the furan ring can participate in π-stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Similar structure but with a pyridine ring instead of a furan ring.

    3,5-dimethyl-1-(2-hydroxyethyl)pyrazole: Features a hydroxyethyl group instead of the acetohydrazide linkage.

    Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: Contains multiple pyrazole rings coordinated to a boron atom.

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-furan-2-ylmethylidene]acetohydrazide is unique due to the presence of both a pyrazole and a furan ring, which allows for a diverse range of chemical reactions and interactions. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C12H14N4O2/c1-9-6-10(2)16(15-9)8-12(17)14-13-7-11-4-3-5-18-11/h3-7H,8H2,1-2H3,(H,14,17)/b13-7+

InChI Key

QGELQWHQOZQAPI-NTUHNPAUSA-N

Isomeric SMILES

CC1=CC(=NN1CC(=O)N/N=C/C2=CC=CO2)C

Canonical SMILES

CC1=CC(=NN1CC(=O)NN=CC2=CC=CO2)C

Origin of Product

United States

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